s-Triazine-d3
Overview
Description
s-Triazine-d3, also known as 1,3,5-Triazine-d3, is an organic chemical compound with the empirical formula C3D3N3 . It is a derivative of s-Triazine, a six-membered heterocyclic aromatic ring, one of several isomeric triazines . The this compound variant has three deuterium (D) atoms replacing the hydrogen atoms in the s-Triazine structure .
Synthesis Analysis
Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . Disubstituted s-triazine derivatives were synthesized using amino acids/substituted anilines and aq. NaHCO3 as base .
Molecular Structure Analysis
The this compound molecule is planar with a hexagonal structure . The electron-donating resonance effect exerted by the allyloxy/alkoxy group dominated the inductive effect caused by the electron-withdrawing chlorine atom, resulting in a slight distortion of the triazine ring from its perfect hexagonal structure .
Chemical Reactions Analysis
s-Triazine is extensively studied because of its wide applications in biological systems . It has a weak base and much weaker resonance energy than benzene, therefore, nucleophilic substitution is preferred to electrophilic substitution . The third nucleophile was reacted with disubstituted s-triazine in the presence of DIEA as base and THF as solvent .
Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 84.09 . The melting point is between 77-83 °C . The SMILES string representation is [2H]c1nc([2H])nc([2H])n1 .
Scientific Research Applications
Novel Rigid Electron Acceptor for Efficient Emitters
s-Triazine derivatives, like tris[1,2,4]triazolo[1,3,5]triazine, have been utilized in constructing star-shaped derivatives with efficient thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties. These derivatives, such as TTT-PXZ and TTT-DMAC, show promise in OLED applications due to their high external quantum efficiency (EQE) and good performance in solution-processed OLEDs (Pathak et al., 2020).
From Trichloro-tri-s-triazine to Graphitic C3N4 Structures
The structural characterization of trichloro-tri-s-triazine, a functionalized s-triazine derivative, has revealed its potential as a starting material for various compounds, including graphitic C3N4 structures. DFT calculations indicate that a C3N4 structure based on s-triazine is more stable than previously reported phases, highlighting its potential in material science applications (Kroke et al., 2002).
Synthesis and Biological Activity
s-Triazine, specifically 1,3,5-triazine, is a versatile nucleus for developing bioactive molecules, particularly in cancer therapy. This review presents the latest trends in the synthesis of functionalized triazine derivatives showing significant antitumor activities. The review covers various synthetic strategies and highlights the compounds' targeting of different kinases for antitumor activity (Jain et al., 2020).
Computational Prediction of s-Triazine Derivatives
s-Triazine derivatives, known for their use as herbicides and in the manufacture of resins and pharmaceuticals, have been studied using DFT approaches for predicting their structural and vibrational properties. This study provides insights into their applications in material science, including their formation of self-assembling nanostructures on metallic surfaces (Benassi et al., 2013).
High-Resolution Raman Spectroscopy of Gases
The study of s-triazine and s-triazine-d3 vapor through high-resolution Raman spectroscopy has provided valuable data on rotational constants and structural parameters. This research contributes to a deeper understanding of s-triazine's physical properties, which is crucial for its various applications in scientific research (Lancaster & Stoicheff, 1956).
Synthesis and Biological Applications of 1,2,4-Triazine Derivatives
1,2,4-Triazines and their derivatives show a variety of biological applications, including antifungal, anti-HIV, anticancer, and anti-inflammatory activities. Their diverse biological properties make them significant in pharmaceutical research (Arshad et al., 2014).
Triazine Herbicides and Risk Characterization
This chapter explores the chemistry, uses, and risk characterization of triazine herbicides, noting their extensive use in agriculture and their inhibition of photosynthesis. It provides insight into the environmental and agricultural impact of triazines (Stevens et al., 2001).
Privileged s-Triazines in Medicinal Chemistry
s-Triazine, due to its high reactivity and binding characteristics towards various enzymes, is a focus in medicinal chemistry. This review discusses s-triazine-based molecular designs and their wide biological applications, including antimicrobial, anticancer, antiviral, and antimalarial activities (Shah et al., 2014).
Safety and Hazards
Future Directions
s-Triazine and its derivatives have been extensively studied due to their wide applications in biological systems as antibacterial, antiviral, anticancer, and antifungal agents . Future research could focus on optimizing the substituents at position 4 of the 1,3,5-triazin-2(1H)-one scaffold to improve the inhibition potency that would display activity on the cellular level . The s-Triazine derivatives have also been obtained starting from an inexpensive commercially available 2,4,6-trichloro-1,3,5-triazine (TCT) commonly known as cyanuric chloride .
Properties
IUPAC Name |
2,4,6-trideuterio-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H/i1D,2D,3D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHQDMXYYFUGFV-CBYSEHNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=NC(=N1)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584456 | |
Record name | (~2~H_3_)-1,3,5-Triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37011-84-0 | |
Record name | (~2~H_3_)-1,3,5-Triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37011-84-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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